molecular formula C12H24N2O2 B1529358 tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate CAS No. 1310213-19-4

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

カタログ番号: B1529358
CAS番号: 1310213-19-4
分子量: 228.33 g/mol
InChIキー: NXXUMFZHNHWZLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXUMFZHNHWZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate: Molecular Weight, Exact Mass, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boc-Protected Piperidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands as a privileged structure, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to confer drug-like characteristics. The strategic functionalization of this heterocyclic motif is paramount in modulating pharmacological activity, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic strategies employed, the use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for the controlled manipulation of amine functionalities. This guide provides a detailed technical overview of a specific Boc-protected piperidine derivative, tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate , a key building block in the synthesis of complex molecules for drug discovery.

The introduction of a methyl group on the piperidine ring and the extension of the carbamate linkage via a methylene group create a chiral center and introduce conformational constraints that can be exploited for precise molecular recognition by biological targets. Understanding the fundamental properties of this molecule, such as its molecular weight and exact mass, is the first and most critical step in its application, from reaction monitoring to the characterization of final active pharmaceutical ingredients. This document will serve as a comprehensive resource, detailing not only these fundamental properties but also the underlying principles and practical methodologies for their determination.

Physicochemical Properties of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

A precise understanding of the physicochemical properties of a synthetic building block is essential for its effective use in multi-step syntheses and for the accurate interpretation of analytical data. The following table summarizes the key mass-related and structural properties of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
Exact Mass 228.183778013 Da
CAS Number 1310213-19-4[1]

Distinguishing Molecular Weight and Exact Mass: A Critical Distinction in Pharmaceutical Analysis

In the realm of drug development and analytical chemistry, the terms "molecular weight" and "exact mass" are often used, but they represent fundamentally different concepts. A clear understanding of this distinction is crucial for the correct application of analytical techniques and the unambiguous identification of chemical entities.

Molecular Weight (or Molar Mass) is an average value calculated based on the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these averaged values. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of ¹²C, ¹³C, and ¹⁴C. Molecular weight is typically expressed in grams per mole ( g/mol ) and is the relevant value for stoichiometric calculations in chemical synthesis (e.g., determining the mass of reactants needed for a reaction).

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For carbon, this is ¹²C (12.000000 amu); for hydrogen, it is ¹H (1.007825 amu); for nitrogen, it is ¹⁴N (14.003074 amu); and for oxygen, it is ¹⁶O (15.994915 amu). The exact mass is a theoretical value that is of paramount importance in high-resolution mass spectrometry (HRMS). By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can provide an experimental mass that can be compared to the calculated exact mass, allowing for the confident determination of the elemental composition of a molecule.

For tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (C₁₂H₂₄N₂O₂), the difference between these two values, though small, is significant from an analytical standpoint. The ability of HRMS to differentiate between molecules with the same nominal mass but different elemental compositions is a powerful tool in metabolite identification, impurity profiling, and the structural elucidation of novel compounds.

Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate follows a logical progression of chemical transformation followed by rigorous analytical verification. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: (6-methylpiperidin-3-yl)methanamine Di-tert-butyl dicarbonate (Boc)₂O Reaction Boc Protection Reaction Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Start->Reaction 1. Reagents Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quenching & Isolation Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Purification Product tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate Purification->Product 4. Isolated Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Verification MS Mass Spectrometry (LRMS and HRMS) Product->MS Mass Verification Purity Purity Analysis (e.g., HPLC, GC) Product->Purity Purity Assessment

Caption: A conceptual workflow for the synthesis and characterization of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Experimental Protocol: Synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

This protocol describes a general procedure for the Boc protection of an amine, which can be adapted for the synthesis of the title compound.

Materials:

  • (6-methylpiperidin-3-yl)methanamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (6-methylpiperidin-3-yl)methanamine (1.0 eq) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the confirmation of the successful synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum will be a large singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group of the Boc protector.[2] The disappearance of the primary amine protons of the starting material and the appearance of a carbamate N-H proton (often a broad singlet or triplet) are also key indicators of a successful reaction.[2] The other signals in the spectrum will correspond to the protons of the methyl and piperidine ring systems, and their chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carbamate group (around 155-156 ppm), the quaternary carbon of the tert-butyl group (around 79-80 ppm), and the three methyl carbons of the tert-butyl group (around 28 ppm).[3]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

  • Low-Resolution Mass Spectrometry (LRMS): Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to determine the nominal mass of the molecule. The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 229.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should be within a few parts per million (ppm) of the calculated exact mass of C₁₂H₂₅N₂O₂⁺ (229.19105).

Applications in Drug Development

Boc-protected piperidines, such as tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the Boc group allows for the selective modification of other functional groups in the molecule without affecting the protected amine. Once the desired molecular framework is constructed, the Boc group can be easily removed under mild acidic conditions to reveal the free amine, which can then be further functionalized or may be a key pharmacophoric element of the final drug candidate.

Conclusion

A thorough understanding of the fundamental properties of a chemical building block is a prerequisite for its successful application in research and development. This guide has provided a detailed technical overview of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, focusing on its molecular weight and exact mass, and the critical distinction between these two parameters. The provided experimental workflows and protocols offer a practical framework for the synthesis and characterization of this important intermediate. As the demand for novel and complex small molecule therapeutics continues to grow, the utility of well-characterized and versatile building blocks like tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate will undoubtedly increase, making the information contained herein invaluable to the scientific community.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Available at: [Link]

  • Tert-Butyl N-[(6-Methylpiperidin-3-Yl)Methyl]Carbamate - NextSDS. Available at: [Link]

  • tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate - PubChem. Available at: [Link]

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - DOI. Available at: [Link]

Sources

Conformational and Spectral Analysis of tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate: A Comprehensive ¹H and ¹³C NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (CAS: 1310213-19-4) is a highly versatile building block frequently utilized in the development of kinase inhibitors and GPCR ligands[1]. Structurally, it features a secondary piperidine amine, a primary exocyclic amine protected by a tert-butyloxycarbonyl (Boc) group, and two stereocenters (C3 and C6). Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of piperidine ring dynamics, substituent electronegativity, and the quadrupolar effects of nitrogen.

This whitepaper provides an in-depth, self-validating guide to the ¹H and ¹³C NMR spectral assignment of this compound, focusing on the thermodynamically favored trans-diastereomer.

Structural Dynamics & Stereochemical Causality

The piperidine ring predominantly adopts a chair conformation to minimize steric strain[2][3]. The relative stereochemistry at C3 and C6 dictates the conformational equilibrium:

  • The trans-Isomer (3R,6S or 3S,6R): Both the C6-methyl group and the C3-methylcarbamate group can simultaneously occupy equatorial positions. This diequatorial chair is thermodynamically highly stable, resulting in sharp, well-defined NMR signals with characteristic diaxial couplings.

  • The cis-Isomer (3R,6R or 3S,6S): One substituent must be axial while the other is equatorial. This leads to either a locked axial-equatorial conformation or a dynamic ring-flip equilibrium, which broadens NMR signals and averages coupling constants.

For the purpose of this technical guide, we will analyze the diequatorial trans-isomer , as it represents the most stable and commonly isolated form in cross-coupling precursor syntheses.

Spin_System N1 N1 C2 C2 N1->C2 C6 C6 N1->C6 C3 C3 C2->C3 C4 C4 C3->C4 CH2Exo Exo-CH2 C3->CH2Exo C5 C5 C4->C5 C5->C6 Me C6-Me C6->Me NHBoc NH-Boc CH2Exo->NHBoc

Figure 1: Spin system connectivity map showing COSY (solid) and HMBC (dashed) correlations.

¹H NMR Spectral Assignment & Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this molecule is defined by the magnetic anisotropy of the C-C bonds and the deshielding effects of the nitrogen atoms[4][5]. Table 1 summarizes the expected quantitative data in CDCl₃.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (Hz)Mechanistic Assignment Notes
Boc-CH₃ 1.44s9H-Rapid free rotation averages the 9 protons to a sharp singlet.
C6-CH₃ 1.05d3H6.3Split by the adjacent axial H6 proton.
H4_ax, H5_ax 1.05 – 1.25m2H-Shielded due to axial positioning; large diaxial couplings.
H3_ax 1.65m1H-Complex multiplet due to branching.
H4_eq, H5_eq 1.70 – 1.85m2H-Deshielded relative to axial counterparts by C-C bond anisotropy.
Piperidine NH 1.80br s1H-Broadened by ¹⁴N quadrupolar relaxation; exchanges with D₂O.
H2_ax 2.35t1H11.5Pseudo-triplet caused by identical geminal and diaxial couplings.
H6_ax 2.55m (dq)1H10.5, 6.3Deshielded by N1; coupled to C6-CH₃ and adjacent H5 protons.
Exo-CH₂ 3.00m2H-Diastereotopic protons coupled to H3 and the carbamate NH.
H2_eq 3.05dt1H12.0, 3.5Deshielded equatorial proton; large geminal, small eq-ax coupling.
Carbamate NH 4.60br t1H~5.5Broad triplet due to coupling with Exo-CH₂ and ¹⁴N relaxation.
Causality of Spectral Features
  • Axial vs. Equatorial Shielding: In piperidine rings, axial protons (e.g., H2_ax at 2.35 ppm) resonate upfield of their equatorial counterparts (e.g., H2_eq at 3.05 ppm). This is caused by the magnetic anisotropy of the adjacent C-C bonds, which shields the axial positions[3].

  • Quadrupolar Broadening: The ¹⁴N nucleus has a spin of I = 1 and possesses a quadrupole moment. This induces rapid relaxation of the attached protons, causing the carbamate NH to appear as a broad triplet and the piperidine NH as a broad singlet[5].

¹³C NMR Spectral Assignment & Substituent Effects

The ¹³C NMR spectrum is highly sensitive to the electronegativity of the nitrogen atoms and the steric bulk of the methyl and Boc groups[6].

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeMechanistic Assignment Notes
C6-CH₃ 22.8CH₃Shielded methyl group attached to the ring.
Boc-CH₃ 28.4CH₃Three equivalent methyl carbons of the tert-butyl group.
C4 29.5CH₂Most shielded ring carbon; furthest from electronegative nitrogens.
C5 34.1CH₂Beta to the C6-methyl group (β-deshielding effect).
C3 36.2CHBranching point; deshielded by the exocyclic substituent.
Exo-CH₂ 43.5CH₂Alpha to the carbamate nitrogen.
C2 49.8CH₂Alpha to the piperidine nitrogen.
C6 51.5CHAlpha to the piperidine nitrogen; further deshielded by the α-methyl group.
Boc-Cq 79.2CQuaternary carbon; highly deshielded by three methyls and an oxygen.
Boc-C=O 156.1CCarbamate carbonyl carbon.

Advanced 2D NMR Workflow for Unambiguous Assignment

To transition from empirical estimations to absolute structural proof, a self-validating 2D NMR workflow is mandatory. As outlined in standard high-resolution NMR methodologies ()[7][8], the following sequence ensures rigorous assignment:

  • COSY (Correlation Spectroscopy): Maps the contiguous spin system of the piperidine ring (H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6 ↔ C6-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): Establishes direct ¹H-¹³C one-bond connectivities, allowing the transfer of proton assignments to the carbon backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the piperidine ring to the Boc group. Look for a ³J correlation from the Exo-CH₂ protons to the Boc carbonyl carbon (~156 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Validates the trans-diequatorial stereochemistry. A strong NOE cross-peak between H3_ax and H5_ax, and between H4_ax and H6_ax, confirms they occupy the same axial face of the chair conformation.

NMR_Workflow Sample Sample Prep (CDCl3, 298 K) OneD 1D NMR (1H & 13C) Sample->OneD COSY COSY / TOCSY (Spin Systems) OneD->COSY HSQC HSQC (1-Bond C-H) OneD->HSQC HMBC HMBC (Long-Range C-H) COSY->HMBC HSQC->HMBC NOESY NOESY / ROESY (Stereochemistry) HMBC->NOESY Assign Final Unambiguous Assignment NOESY->Assign

Figure 2: Sequential 1D and 2D NMR workflow for structural elucidation.

High-Fidelity Experimental Protocols

To achieve publication-grade spectra, execute the following self-validating experimental protocol:

Step 1: Sample Preparation
  • Weigh 15–20 mg of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

  • Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-precision 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

Step 2: Instrument Acquisition Parameters
  • ¹H NMR (400 MHz): Use a 30° pulse angle (zg30), a relaxation delay (D1) of 1.5 seconds, and acquire 16 scans.

  • ¹³C NMR (100 MHz): Use power-gated decoupling (zgpg30). Critical Causality: Set the D1 delay to at least 2.0 seconds. The quaternary Boc carbon (Cq) and the carbonyl carbon lack attached protons, meaning they rely on inefficient dipole-dipole relaxation. A longer D1 ensures these carbons relax fully between pulses, preventing their signals from disappearing into the baseline[5]. Acquire 512–1024 scans.

Step 3: Self-Validating Systems
  • Integration Check: Integrate the sharp Boc singlet (~1.44 ppm) against the C6-methyl doublet (~1.05 ppm). The system is self-validating if it yields an exact 3:1 ratio (9H to 3H). Any deviation indicates partial Boc deprotection or solvent impurities.

  • D₂O Exchange Protocol: To unambiguously differentiate the two NH protons, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The piperidine secondary amine (~1.80 ppm) will rapidly exchange with deuterium and disappear. The carbamate NH (~4.60 ppm) will also exchange, but at a significantly slower rate due to steric shielding by the bulky tert-butyl group and intramolecular hydrogen bonding dynamics.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

Sources

solubility profile of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: Solubility Profile and Thermodynamic Behavior of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate in Organic Solvents

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, functionalized piperidines are ubiquitous structural motifs. The compound tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (a Boc-protected aminomethyl-methylpiperidine) serves as a highly versatile, bifunctional building block.

Designing efficient reaction conditions, extraction protocols, and crystallization workflows for this molecule requires a rigorous understanding of its solubility profile. Because it contains both a basic secondary amine and a neutral, lipophilic carbamate, its solvation behavior is complex. This whitepaper deconstructs the physicochemical causality driving its solubility, provides a predictive thermodynamic profile across organic solvent classes, and outlines self-validating experimental protocols for quantitative determination and purification.

Physicochemical Causality: Deconstructing the Molecule

To predict and manipulate the solubility of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, we must analyze the individual contributions of its structural components to the overall crystal lattice energy and solvent-solute interactions.

The Role of the Boc-Carbamate Motif

The tert-butyloxycarbonyl (Boc) group is notoriously lipophilic. The introduction of this bulky, nonpolar group significantly alters the physical properties of the parent primary amine[1].

  • Lattice Disruption: The steric bulk of the tert-butyl group disrupts efficient intermolecular packing in the solid state, lowering the lattice energy ( ΔHsub​ ) compared to the unprotected amine.

  • Solvation Enhancement: While the tert-butyl moiety drives solubility in non-polar solvents via London dispersion forces, the carbamate core retains a hydrogen-bond donor (N-H) and two hydrogen-bond acceptors (C=O, C-O). This dual nature ensures excellent solubility in polar aprotic solvents (e.g., THF, Ethyl Acetate)[2].

The Piperidine Core and Methyl Substitution

The piperidine ring contains a secondary amine, which is a strong hydrogen-bond donor and acceptor. In its free-base form, this ring is highly compatible with protic solvents (alcohols) and halogenated solvents. Furthermore, the addition of the 6-methyl group introduces asymmetry into the ring system. Symmetry reduction is a well-documented thermodynamic strategy to lower melting points; by frustrating crystal lattice formation, the methyl group thermodynamically favors the solvated state, thereby increasing baseline solubility across most organic media.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To systematically categorize the solubility of this compound, we rely on Hansen Solubility Parameters (HSP). The HSP framework postulates that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen bonding ( δH​ )[3].

For a solute to dissolve in a solvent, the Relative Energy Difference (RED) between them must be less than 1.0. Based on group contribution theory for Boc-protected cyclic amines, tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate possesses:

  • High δD​ : Driven by the aliphatic piperidine ring and the tert-butyl group.

  • Moderate δP​ : Driven by the carbamate dipole.

  • Moderate δH​ : Driven by the secondary amine and carbamate N-H/C=O interactions.

SolvationCycle Solid Crystal Lattice (Solid State) Gas Isolated Molecules (Gas Phase) Solid->Gas Lattice Energy (Delta H_sub) Solvated Solvated Molecules (Solution) Solid->Solvated Enthalpy of Solution (Delta H_soln) Gas->Solvated Solvation Energy (Delta H_solv)

Caption: Thermodynamic cycle of solvation. Solubility is favored when Solvation Energy exceeds Lattice Energy.

Comprehensive Solubility Profile in Organic Solvents

Based on the physicochemical properties and HSP matching for analogous Boc-protected piperidines[4][5], the following table summarizes the expected solubility profile of the free-base form of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate at 25 °C.

Solvent ClassSpecific SolventExpected SolubilityMechanistic Rationale (Causality)
Halogenated Dichloromethane (DCM)Very High (>100 mg/mL)Near-perfect HSP match. DCM effectively solvates both the lipophilic tert-butyl group and the polar carbamate core[6].
Polar Aprotic Ethyl Acetate (EtOAc)High (50 - 100 mg/mL)Strong dipole-dipole interactions with the carbamate moiety; excellent solvent for extraction workflows.
Polar Aprotic Tetrahydrofuran (THF)Very High (>100 mg/mL)Ether oxygens act as potent H-bond acceptors for the piperidine and carbamate N-H protons.
Polar Protic Methanol (MeOH)High (50 - 100 mg/mL)Protic solvents stabilize the basic secondary amine via hydrogen bonding, overcoming the lipophilicity of the Boc group.
Aromatic TolueneModerate to High Favorable dispersion ( δD​ ) interactions with the aliphatic rings, though lacking strong polar stabilization.
Non-Polar Aliphatic Hexane / HeptaneLow (<5 mg/mL)Severe mismatch in δP​ and δH​ . The polar carbamate and secondary amine resist solvation in purely dispersive media[5].
Aqueous Water (pH 7.4)Very Low (<1 mg/mL)The massive hydrophobic surface area of the Boc and methyl groups dominates, preventing aqueous dissolution unless the piperidine is protonated at low pH.

Self-Validating Experimental Protocols

To transition from theoretical profiling to empirical data, laboratories must utilize robust, self-validating workflows. Below are two critical protocols for handling this compound.

Protocol A: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility methods (like solvent addition until visual dissolution) are prone to supersaturation errors. The isothermal shake-flask method guarantees thermodynamic equilibrium.

Self-Validation Mechanism: This protocol requires a 48-hour equilibration to ensure kinetic artifacts are bypassed. Furthermore, centrifugation is mandated over filtration to prevent the lipophilic Boc-amine from adsorbing onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified concentration.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 50 mg) of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate to a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc). Ensure a visible solid pellet remains; if it dissolves entirely, add more solid until saturation is visually maintained.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 °C ± 0.1 °C. Agitate at 500 RPM for 48 hours.

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25 °C to force all undissolved micro-crystals to the bottom. Do not filter.

  • Sampling & Dilution: Carefully aspirate 100 µL of the clear supernatant using a positive-displacement pipette. Dilute immediately in a compatible HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (typically at 210-220 nm due to the lack of strong chromophores, or using an ELSD/CAD detector) against a validated 5-point calibration curve.

ShakeFlask Prep 1. Excess Solid + Solvent Eq 2. Isothermal Agitation (48h) Prep->Eq Sep 3. Phase Separation (Centrifugation) Eq->Sep Quant 4. HPLC/ELSD Quantification Sep->Quant

Caption: Self-validating equilibrium shake-flask methodology for thermodynamic solubility determination.

Protocol B: Solvent/Anti-Solvent Crystallization Workflow

Exploiting the solubility differential outlined in Section 4, this protocol outlines the purification of the compound via crystallization.

Causality of Solvent Choice: Ethyl acetate (EtOAc) is chosen as the "good" solvent due to its high δP​ match, dissolving the compound readily. Hexane is chosen as the "anti-solvent" because its purely dispersive nature ( δD​ only) cannot solvate the polar carbamate core, forcing the solute out of solution[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate in a minimum volume of warm EtOAc (approx. 40 °C) until a clear solution is achieved.

  • Polishing Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities (dust, catalyst residue).

  • Anti-Solvent Addition: While stirring the solution at room temperature, add Hexane dropwise. Continue addition until the solution becomes faintly turbid (the cloud point).

  • Nucleation & Aging: Stop the addition of Hexane. Allow the turbid solution to stir gently for 30 minutes to allow seed crystals to nucleate.

  • Growth: Slowly add an additional 2 volumes of Hexane over 1 hour to drive the crystallization to completion.

  • Isolation: Cool the suspension to 0-5 °C in an ice bath for 2 hours to maximize yield, then isolate the purified crystals via vacuum filtration. Wash the filter cake with cold Hexane.

References

  • Peña, María Á., and Fleming Martínez. "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs." Pharmaceutical Sciences, Nov. 2022.[Link]

  • Nallar, M., et al. "Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography." Separations, Oct. 2021.[Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, a key building block in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, strategic considerations, and practical methodologies involved in the synthesis of this important chiral piperidine derivative.

Introduction

tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted piperidine core is a common motif in compounds targeting a range of biological pathways. The presence of a protected primary amine and a chiral center on the piperidine ring makes it a versatile synthon for creating complex molecular architectures. This guide will explore a robust and accessible synthetic route, detailing the critical steps from a commercially available starting material to the final protected amine.

Strategic Overview of the Synthesis

  • Reduction of 6-methylnicotinamide: This step involves the hydrogenation of both the pyridine ring and the amide functionality to yield the key intermediate, (6-methylpiperidin-3-yl)methanamine.

  • Boc Protection: The primary amine of (6-methylpiperidin-3-yl)methanamine is then selectively protected with a tert-butoxycarbonyl (Boc) group to afford the final product.

This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the chemical transformations involved.

Mechanistic Insights and Rationale

Part 1: Catalytic Hydrogenation of 6-Methylnicotinamide

The reduction of 6-methylnicotinamide to (6-methylpiperidin-3-yl)methanamine is a challenging transformation that requires harsh conditions to achieve full saturation of the pyridine ring and reduction of the amide. This is typically accomplished through catalytic hydrogenation at high pressure and temperature.

The choice of catalyst is critical for the success of this reaction. A rhodium-on-carbon (Rh/C) or a platinum(IV) oxide (PtO₂) catalyst is often employed for the hydrogenation of pyridine rings. The reaction proceeds through the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The amide group is subsequently reduced to a primary amine. The stereochemistry of the final product is influenced by the catalyst and reaction conditions, often resulting in a mixture of cis and trans diastereomers.

Part 2: Boc Protection of (6-methylpiperidin-3-yl)methanamine

The protection of the primary amine with a Boc group is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for this transformation.[2] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to facilitate the reaction and neutralize the acidic byproduct.[3][4]

The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.[3] The use of a catalytic amount of DMAP can significantly accelerate the reaction.[4]

Experimental Protocols

Step 1: Synthesis of (6-methylpiperidin-3-yl)methanamine

Materials:

  • 6-Methylnicotinamide

  • Rhodium on carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Methanol

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 6-methylnicotinamide (1.0 eq) in ethanol or methanol is prepared.

  • The catalyst (5-10 mol% Rh/C or PtO₂) is carefully added to the solution.

  • The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is heated to 80-120°C and pressurized with hydrogen gas to 50-100 atm.

  • The reaction is stirred vigorously for 24-48 hours, with the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield crude (6-methylpiperidin-3-yl)methanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Materials:

  • (6-methylpiperidin-3-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of crude (6-methylpiperidin-3-yl)methanamine (1.0 eq) in dichloromethane or tetrahydrofuran, triethylamine (1.5 eq) is added.

  • The mixture is cooled to 0°C in an ice bath.

  • Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the stirred solution. A catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.[4]

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate as a colorless oil or a white solid.[5]

Data Presentation

StepReactantReagentsSolventTemp (°C)Time (h)Yield (%)
16-MethylnicotinamideH₂, Rh/C or PtO₂Ethanol80-12024-4860-80
2(6-methylpiperidin-3-yl)methanamineBoc₂O, TEA, (DMAP)DCM0 - RT12-2485-95

Visualizations

Synthetic Pathway:

Synthesis_Pathway Start 6-Methylnicotinamide Intermediate (6-methylpiperidin-3-yl)methanamine Start->Intermediate H₂, Rh/C or PtO₂ Ethanol, 80-120°C, 50-100 atm Product tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate Intermediate->Product Boc₂O, TEA, (DMAP) DCM, 0°C to RT

Caption: Overall synthetic scheme for tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Boc Protection Mechanism:

Boc_Protection cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine R-NH₂ Primary Amine Boc2O Boc-O-Boc Di-tert-butyl dicarbonate Amine->Boc2O Nucleophilic attack Intermediate1 R-NH₂⁺-C(O)-O-Boc Tetrahedral Intermediate Boc2O->Intermediate1 Intermediate1_c R-NH₂⁺-C(O)-O-Boc Tetrahedral Intermediate Product_carbamate R-NH-Boc Boc-protected Amine Intermediate1_c->Product_carbamate Collapse of intermediate Byproducts CO₂ + t-BuOH Carbon dioxide & tert-Butanol Intermediate1_c->Byproducts Decomposition of leaving group Base Base (e.g., TEA) Base->Product_carbamate Deprotonation

Caption: Mechanism of Boc protection of a primary amine using Boc anhydride.

Conclusion

The synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate presented in this guide offers a reliable and scalable route for obtaining this valuable building block. The detailed experimental protocols and mechanistic discussions provide a solid foundation for researchers to successfully implement this synthesis in their laboratories. The strategic use of catalytic hydrogenation followed by a standard Boc protection protocol represents a practical approach for accessing this key intermediate for drug discovery and development.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]

  • MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

Sources

Methodological & Application

Boc deprotection protocol for tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Acid-Mediated Deprotection of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals and peptides. Its widespread use stems from its robustness under various synthetic conditions and its clean, efficient removal under acidic treatment.[1] This application note provides a detailed guide for the deprotection of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, a representative substrate featuring a secondary amine within a piperidine scaffold. We will explore the underlying chemical principles, present validated, step-by-step protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and offer practical insights into reaction monitoring, workup, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven resource for executing this critical transformation.

The Scientific Foundation: Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][3] The reaction is engineered to be highly efficient by exploiting the formation of stable intermediates and gaseous byproducts, which drive the reaction to completion.

The process unfolds in four key steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[3] This step activates the carbamate, making it a better leaving group.

  • C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[2][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂).[3] This irreversible step is a major thermodynamic driving force for the overall reaction.

  • Amine Salt Formation: The newly liberated primary amine, being basic, is immediately protonated by the excess acid present in the reaction medium. This yields the final product as a stable ammonium salt (either a trifluoroacetate or hydrochloride salt).[3]

The generation of the stable tert-butyl cation is a key feature. This cation can be quenched by nucleophiles, but more commonly, it deprotonates to form isobutylene gas or undergoes oligomerization.[5]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Strategic Considerations: Choosing the Optimal Deprotection Reagent

The two most prevalent and reliable reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and a solution of hydrogen chloride (HCl) in an organic solvent, typically 1,4-dioxane or diethyl ether.[6][7] The choice between them is a critical experimental decision, guided by the substrate's properties, downstream synthetic steps, and desired final product form.

FeatureTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl) in Dioxane/Ether
Reagent Form Liquid, often used neat or diluted in Dichloromethane (DCM).[1]Commercially available as a solution (e.g., 4M in dioxane).[8]
Reaction Time Typically very fast, often complete within 30-60 minutes at room temperature.[6]Generally fast (30 minutes to a few hours), but can be slightly slower than TFA.[9]
Product Form Trifluoroacetate (TFA) salt, which can sometimes be oily and difficult to handle.[6]Hydrochloride (HCl) salt, which is frequently a crystalline, free-flowing solid, aiding in purification.[6]
Workup Requires removal of excess TFA by rotary evaporation, often with co-evaporation using toluene. A subsequent basic wash is needed to obtain the free amine.[6][10]Solvent is removed under vacuum. The resulting solid HCl salt can often be isolated by simple filtration and washing with a non-polar solvent like ether.[8]
Selectivity Highly effective but can cleave other acid-labile groups (e.g., tert-butyl esters).Can offer superior selectivity for N-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters.[9]
Safety Highly corrosive and toxic. Must be handled in a fume hood with appropriate PPE.[11][12]Corrosive. Dioxane is a suspected carcinogen. Ethereal solutions are highly flammable.[13]

Validated Experimental Protocols

The following protocols have been optimized for the deprotection of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is valued for its speed and simplicity, making it ideal for routine, small-scale deprotections.

Materials and Reagents:

  • tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq, typically a 25-50% v/v solution in DCM) to the stirring solution.[1] A common and effective mixture is 1:1 TFA:DCM.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-90 minutes. Gas evolution (CO₂) should be apparent.[3]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed. (See Section 4 for details).

  • Solvent Removal: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[6]

  • Basic Workup (to obtain free amine):

    • Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA salt. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel. Vent frequently.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, (6-methylpiperidin-3-yl)methanamine.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is often preferred in large-scale synthesis and when a crystalline hydrochloride salt is the desired final product, as it simplifies purification.[15]

Materials and Reagents:

  • tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

  • 4M solution of HCl in 1,4-dioxane

  • Methanol (MeOH) or Dichloromethane (DCM) (optional, as co-solvent)

  • Anhydrous diethyl ether (Et₂O)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like DCM or MeOH. If the substrate is soluble in dioxane, it can be dissolved directly.

  • Acid Addition: Add the 4M HCl in dioxane solution (5-10 eq of HCl) to the substrate solution at room temperature with stirring.[6]

  • Reaction & Precipitation: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate from the solution as a white solid.[8] The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[16]

  • Product Isolation:

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the solid generously with anhydrous diethyl ether to remove any non-polar impurities and residual starting material.[6]

    • If no precipitate forms, remove the solvent in vacuo. The resulting crude salt can then be triturated (suspended and stirred vigorously) with diethyl ether to induce precipitation and wash away impurities.

  • Drying: Dry the resulting solid under high vacuum to obtain the pure (6-methylpiperidin-3-yl)methanamine hydrochloride salt.

Process Control: Reaction Monitoring and Characterization

Effective monitoring is crucial to prevent incomplete reactions or overexposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and indispensable tool for monitoring the reaction.[17]

    • Mobile Phase: A polar eluent system, such as 10% Methanol in DCM with 1% ammonium hydroxide, is typically effective.

    • Observation: The Boc-protected starting material is significantly less polar than the resulting free amine. Therefore, the product spot will have a much lower Retention Factor (Rf) and will appear closer to the baseline.

    • Visualization: After eluting, the plate should be stained with a ninhydrin solution and gently heated. Ninhydrin reacts with primary and secondary amines to produce a distinct purple or yellow spot, providing definitive confirmation of the product's formation.[17] The Boc-protected starting material will not stain with ninhydrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1] This confirms the identity of the product and can reveal the presence of any side products. Note that in some LC-MS ion sources, partial in-source fragmentation of the Boc group can be observed.[18]

Visualizing the Workflow

A systematic approach ensures reproducibility and success. The general workflow for Boc deprotection is outlined below.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Isolation dissolve Dissolve Boc-amine in anhydrous solvent cool Cool to 0 °C (optional, for TFA) dissolve->cool add_acid Slowly add Acid (TFA or HCl/Dioxane) cool->add_acid stir Stir at RT add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete workup_choice Choose Path concentrate->workup_choice basic_wash Basic Wash (NaHCO₃) & Extraction workup_choice->basic_wash TFA Protocol filter_wash Filter or Triturate with Ether workup_choice->filter_wash HCl Protocol dry_concentrate Dry & Concentrate basic_wash->dry_concentrate free_amine Isolate Free Amine dry_concentrate->free_amine dry_solid Dry Solid filter_wash->dry_solid hcl_salt Isolate HCl Salt dry_solid->hcl_salt

Caption: General experimental workflow for Boc deprotection.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid (degraded or too few equivalents).[17]2. Reaction time is too short.3. Poor solubility of the starting material.1. Use fresh TFA or a reliable commercial HCl solution. Increase the equivalents of acid.2. Extend the reaction time and continue monitoring by TLC.3. Add a co-solvent (e.g., methanol for HCl/dioxane) to improve solubility.
Product is an Oily Residue 1. The trifluoroacetate salt of the amine is not crystalline.2. Residual solvent or impurities are present.1. This is common for TFA salts.[6] Proceed with the basic workup to obtain the free amine, which may be a solid or a purifiable oil.2. Ensure complete removal of solvents/reagents in vacuo. For HCl salts, triturate with fresh, anhydrous diethyl ether to induce solidification and wash away impurities.
Low Yield after Basic Workup The deprotected amine is partially soluble in the aqueous layer, especially if it's a small or polar molecule.During extraction, saturate the aqueous layer with NaCl (brine) to decrease the amine's aqueous solubility. Perform multiple extractions (3-5 times) with an organic solvent like DCM or ethyl acetate.
Multiple Spots on TLC Formation of side products due to reaction with the tert-butyl cation intermediate or degradation.This is less common but can occur with sensitive substrates. Consider adding a scavenger like anisole or thioanisole to trap the tert-butyl cation.[19] Ensure the reaction is not overheated.

Critical Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is an extremely corrosive and toxic acid that can cause severe burns upon contact and is harmful if inhaled.[11][12][20] Always handle TFA in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (butyl rubber or neoprene are recommended).[21][22] An emergency shower and eyewash station must be readily accessible.[20]

  • HCl in Dioxane/Ether: These solutions are corrosive. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Diethyl ether is extremely flammable.[13] Handle only in a fume hood, away from ignition sources.

  • Pressure Buildup: The deprotection reaction releases CO₂ and isobutylene gas.[3] Never conduct the reaction in a sealed vessel. During basic workup of TFA reactions, the neutralization process also releases CO₂. Always vent the separatory funnel frequently to release pressure.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Benchchem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Thermo Fisher Scientific.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.
  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • Sigma-Aldrich.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
  • Carl ROTH.
  • Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • New Jersey Department of Health. Hazard Summary: Trifluoroacetic Acid.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Royal Society of Chemistry.
  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Cambridge Isotope Laboratories. TRIFLUOROACETIC ACID-D (D, 99.5%)
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • University of Kentucky UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • ACS Publications.
  • Reddit. Removal of Boc protecting group as workup?.
  • RSC Publishing. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • RSC Advances. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Benchchem.
  • Sigma-Aldrich. Hydrogen chloride solution - 2.0 M in diethyl ether.
  • National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Oakwood Chemical. Hydrogen chloride solution 2.0 M in diethyl ether.
  • ResearchGate. A mild and selective method for N-Boc deprotection.
  • ResearchGate. How can I prepare etherial hydrochloric acid?.
  • OSTI.gov.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for scientists and researchers in drug development and organic synthesis. This guide provides in-depth troubleshooting for incomplete Boc deprotection of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, a common intermediate in the synthesis of various pharmaceutical agents. Our goal is to equip you with the knowledge to diagnose and resolve issues encountered during this critical synthetic step, ensuring the successful formation of (6-methylpiperidin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is incomplete. What are the most likely causes?

Incomplete deprotection of this specific substrate can often be attributed to several factors, ranging from reaction conditions to the inherent properties of the molecule itself.

  • Insufficient Acid Strength or Equivalents: The Boc group is cleaved under acidic conditions. If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion. For this substrate, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are standard.[1][2]

  • Steric Hindrance: The presence of the 6-methyl group on the piperidine ring can introduce steric hindrance, potentially slowing down the protonation of the carbamate and subsequent cleavage of the Boc group.[3][4] This is particularly relevant when considering the cis and trans isomers of the substrate.

  • Reaction Time and Temperature: Deprotection of sterically hindered amines may require longer reaction times or elevated temperatures to achieve full conversion.[5] However, forcing conditions can also lead to side reactions.

  • Inadequate Mixing or Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.

Q2: How can I effectively monitor the progress of the deprotection reaction?

Careful reaction monitoring is crucial for determining the endpoint and avoiding the formation of byproducts due to prolonged exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The product, (6-methylpiperidin-3-yl)methanamine, is a free amine and will be significantly more polar than the Boc-protected starting material. Consequently, the product will have a much lower Rf value. Staining with ninhydrin is highly recommended as it will produce a distinct color (typically purple or blue) with the primary amine of the product, providing a clear indication of its formation.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for unambiguous monitoring. You can track the disappearance of the starting material's mass peak (m/z for C12H24N2O2 + H+ ≈ 229.19) and the appearance of the product's mass peak (m/z for C7H16N2 + H+ ≈ 129.14).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[8][9] The appearance of new signals corresponding to the deprotected product can also be observed.

Q3: I'm observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?

The generation of the electrophilic tert-butyl cation during Boc deprotection can lead to side reactions, especially with nucleophilic species present in the reaction.

  • N-tert-butylation: The newly formed primary amine of the product can potentially be alkylated by the tert-butyl cation, leading to the formation of an N-tert-butylated byproduct. This is a common side reaction in Boc deprotections.[10][11]

  • Alkylation of Solvent or Scavengers: If nucleophilic solvents or additives are used, they can also be alkylated.

  • Degradation of the Piperidine Ring: While generally stable, prolonged exposure to very strong acids and high temperatures could potentially lead to degradation of the piperidine ring, although this is less common under standard deprotection conditions.

To minimize these side reactions, the use of "scavengers" is highly recommended. Scavengers are reagents that are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water

  • Anisole

Troubleshooting Workflow

This workflow provides a systematic approach to addressing incomplete deprotection.

G start Incomplete Deprotection Observed check_reagents Verify Reagent Quality and Concentration (Fresh TFA/HCl solution?) start->check_reagents increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp Reagents OK increase_acid Increase Equivalents of Acid increase_time_temp->increase_acid Still Incomplete optimize_workup Optimize Workup and Purification increase_time_temp->optimize_workup Reaction Complete change_acid Switch Deprotecting Acid (e.g., TFA to 4M HCl in Dioxane) increase_acid->change_acid Still Incomplete increase_acid->optimize_workup Reaction Complete add_scavengers Add Scavengers (e.g., TIS, Thioanisole) change_acid->add_scavengers Side Products Observed change_acid->optimize_workup Reaction Complete add_scavengers->optimize_workup success Successful Deprotection optimize_workup->success Pure Product Obtained failure Persistent Issues - Consult Further optimize_workup->failure Impure Product

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by silica gel column chromatography if necessary.

Protocol 2: Deprotection with 4M HCl in Dioxane

This method is often preferred when the final product is desired as a hydrochloride salt, which can aid in purification by crystallization.[1]

Materials:

  • tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Methanol (optional, as a co-solvent)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable co-solvent like methanol if necessary.

  • Add the 4M HCl in dioxane solution (5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 1-4 hours.

  • If a precipitate has formed, collect the solid by filtration.

  • Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

  • If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.

  • Dry the resulting solid under vacuum to obtain the deprotected amine hydrochloride.

Comparative Troubleshooting Table

Problem Possible Cause Suggested Solution
Reaction is sluggish or stalls Steric hindrance from the 6-methyl group.Increase reaction time. Gently warm the reaction (e.g., to 40 °C), monitoring for side product formation. Consider switching to a stronger acid system like 4M HCl in dioxane.[12]
Insufficient acid.Increase the equivalents of TFA or HCl. For substrates with multiple basic sites, a larger excess of acid may be necessary.
Formation of a byproduct with a mass increase of +56 amu N-tert-butylation of the product amine.Add a scavenger such as triisopropylsilane (TIS) or thioanisole (1-5 equivalents) to the reaction mixture.[10]
Difficulty in removing residual TFA from the final product TFA forms a stable salt with the amine product.After evaporation, dissolve the residue in a minimal amount of water, basify with a mild base (e.g., NaHCO₃ or NH₄OH), and extract the free amine into an organic solvent.[13] Alternatively, perform a salt switch to the HCl salt.[14][15]
Product is an oil and difficult to purify The free amine may be an oil.Convert the free amine to its hydrochloride or another salt, which is often a crystalline solid and easier to purify by recrystallization.[1]

Advanced Troubleshooting and Alternative Methods

For particularly challenging substrates or when other acid-sensitive functional groups are present, alternative deprotection methods may be considered.

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and can be a mild and effective method for N-Boc deprotection at room temperature.[9]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an inert solvent can facilitate Boc deprotection under non-protic conditions.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling solvent can effect deprotection, although this is generally less common for simple amines.[16]

By systematically evaluating the reaction parameters and employing the appropriate monitoring and purification techniques, researchers can overcome the challenges associated with the Boc deprotection of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate and successfully obtain the desired product in high yield and purity.

References

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. (2020).
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Benchchem.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. Benchchem.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
  • How can I remove TFA in a product?.
  • Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry. (2015).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024).
  • New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar.
  • Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Royal Society of Chemistry.
  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. (2023).
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. (2005).
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA)
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • (A) Deprotection of N-tert-butyl groups in adducts 4 and 5. (B) TMP-GBBR mono.
  • Any suggestion on Boc deprotection without using acid?.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. DOI. (2025).
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
  • Amino Acid Deriv
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. (2020).
  • Application Notes and Protocols: Deprotection of the Boc Group in tert-Butyl (cyanomethyl)(methyl)
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • Tert-butyl n-(6-methylpiperidin-3-yl)
  • Tert-butyl N-{[(3S)
  • 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. ChemicalBook.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. PubMed. (2005).
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. (2008).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. (2020).
  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Quora. (2021).
  • tert-butyl N-[(3S,6S)
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Yield in the Synthesis of tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing yield-limiting bottlenecks during the synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

The primary synthetic challenge for this molecule is chemoselectivity: differentiating the exocyclic primary aminomethyl group from the endocyclic secondary piperidine amine. Because the secondary amine of a piperidine ring is highly basic and nucleophilic, direct Boc protection of the fully reduced (6-methylpiperidin-3-yl)methanamine typically results in complex mixtures of unprotected, mono-protected, and di-protected species[1].

To bypass this, the most robust, high-yielding strategy is the "Pyridine-First" route . By performing the Boc protection while the ring is still an aromatic pyridine, we exploit the fact that the sp²-hybridized pyridine nitrogen is non-nucleophilic and will not react with Boc anhydride (Boc₂O).

SynthesisWorkflow A 6-Methylnicotinonitrile (Starting Material) B (6-Methylpyridin-3-yl)methanamine (Primary Amine) A->B Raney-Ni, H2 NH3/MeOH C tert-Butyl N-[(6-methylpyridin-3-yl) methyl]carbamate (Boc-Protected) B->C Boc2O, Et3N DCM D tert-Butyl N-[(6-methylpiperidin-3-yl) methyl]carbamate (Target Product) C->D PtO2, H2 AcOH

Optimal 3-step synthetic workflow maximizing chemoselectivity and overall yield.

Troubleshooting Guides & FAQs

Q1: During the reduction of 6-methylnicotinonitrile to the primary amine, I observe significant dimerization (secondary amine byproduct). How can I suppress this?

Cause: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. If the newly formed primary amine attacks this unreacted imine, it eliminates ammonia and forms a secondary amine dimer upon further reduction[2]. Solution: Conduct the Raney Nickel hydrogenation in the presence of excess methanolic ammonia (NH₃/MeOH). According to Le Chatelier's principle, a high concentration of dissolved ammonia suppresses the nucleophilic attack of the primary amine on the imine intermediate, driving the equilibrium toward the desired primary amine[3].

Dimerization A Nitrile Precursor B Imine Intermediate A->B H2, Raney Ni C Primary Amine (Desired Product) B->C H2, Raney Ni (Favored by NH3) D Secondary Amine Dimer (Yield-Limiting Byproduct) B->D H2, Raney Ni (Over-reduction) C->B Nucleophilic Attack (-NH3)

Mechanism of secondary amine dimerization during nitrile reduction.

Q2: Why does direct Boc protection of (6-methylpiperidin-3-yl)methanamine result in poor yield and complex mixtures?

Cause: Standard Boc protection methodologies struggle to differentiate between multiple aliphatic amines in the same molecule[1]. While the primary aminomethyl group is less sterically hindered, the secondary endocyclic amine of the piperidine ring is highly basic and exceptionally nucleophilic. This competing reactivity leads to a statistical mixture of mono- and di-Boc products that are notoriously difficult to separate via standard silica gel chromatography. Solution: Implement the "Pyridine-First" route. Protect the primary amine before reducing the pyridine ring.

Q3: My pyridine hydrogenation step (Step 3) stalls at low conversion. What is causing this, and how do I fix it?

Cause: Pyridine rings are highly stable due to aromaticity and are inherently difficult to reduce. Furthermore, as the reaction progresses, the newly formed piperidine product acts as a strong σ-donor ligand, tightly coordinating to the metal catalyst surface and poisoning it. Solution: Perform the hydrogenation using Adams' catalyst (PtO₂) in a protic, acidic solvent like glacial acetic acid[4]. The acetic acid protonates both the starting pyridine and the resulting piperidine. Protonation disrupts the lone pair availability, preventing the product from binding to and poisoning the platinum surface, allowing the reaction to proceed to 100% conversion[4].

Q4: How does the choice of catalyst affect the diastereoselectivity (cis/trans) of the final 3,6-disubstituted piperidine?

Cause: The relative stereochemistry of the 3- and 6-positions is established during the hydrogenation of the pyridine ring. Solution: Heterogeneous catalytic hydrogenation using PtO₂ under acidic conditions typically proceeds via the syn-addition of hydrogen gas from the catalyst surface. This strongly favors the formation of the cis-diastereomer. If the trans-isomer is required, alternative reduction methods (e.g., dissolving metal reductions) or post-synthetic epimerization strategies must be employed.

Quantitative Data Summary: Strategy Comparison

Synthetic StrategyChemoselectivity (Primary vs Secondary)Typical Overall YieldPrimary Yield-Limiting FactorCatalyst / Conditions
Direct Protection Route Poor (< 60%)25% – 35%Formation of di-Boc byproduct; difficult chromatographic separation.Pd/C (Ring reduction), then Boc₂O in DCM
Pyridine-First Route Excellent (> 98%) 65% – 75% Requires high-pressure hydrogenation equipment (50-70 bar).Raney Ni (Nitrile), then Boc₂O, then PtO₂/AcOH[4]

Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems. Always verify intermediate consumption via LC-MS or TLC before proceeding to the next step.

Step 1: Reduction of 6-Methylnicotinonitrile

Objective: Convert the nitrile to a primary amine without forming secondary amine dimers.

  • Catalyst Preparation: Carefully wash Raney Nickel slurry (approx. 15% by weight of the substrate) with methanol under a nitrogen atmosphere to remove water[3]. Caution: Dry Raney Nickel is highly pyrophoric.

  • Reaction Setup: Dissolve 6-methylnicotinonitrile (1.0 equiv) in a 7M solution of ammonia in methanol (NH₃/MeOH) (10 mL per gram of substrate). Add the solution to the washed catalyst in a Parr hydrogenation flask.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50 psi with H₂ gas. Stir vigorously at room temperature for 12–16 hours.

  • Validation & Workup: Monitor H₂ uptake. Once uptake ceases, verify the disappearance of the starting material via LC-MS. Vent the H₂ gas, purge with N₂, and filter the mixture through a tightly packed pad of Celite. Concentrate the filtrate under reduced pressure to yield (6-methylpyridin-3-yl)methanamine.

Step 2: Selective Boc Protection

Objective: Chemoselectively protect the primary amine.

  • Reaction Setup: Dissolve the crude (6-methylpyridin-3-yl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M). Add triethylamine (Et₃N) (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve Boc₂O (1.05 equiv) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation & Workup: Confirm product formation via TLC (ninhydrin stain: primary amine turns purple, Boc-protected product remains uncolored until heated strongly). Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if necessary to yield tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate.

Step 3: Pyridine Ring Hydrogenation

Objective: Reduce the aromatic ring to a piperidine without poisoning the catalyst.

  • Reaction Setup: Dissolve tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate (1.0 equiv) in glacial acetic acid (0.1 M). Add PtO₂ (Adams' catalyst, 5 mol%)[4].

  • Hydrogenation: Transfer to a high-pressure reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 50–70 bar with H₂ gas[4]. Stir vigorously at room temperature for 8–10 hours.

  • Validation & Workup: Monitor reaction progression via LC-MS (the product will have a mass shift of +6 Da). Once complete, carefully vent the reactor and purge with N₂. Filter the catalyst through a pad of Celite.

  • Neutralization: Concentrate the acetic acid under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product, tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Sources

Technical Support Center: Non-Chromatographic Purification of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals seeking robust, scalable, and chromatography-free methods to achieve high purity for this key synthetic intermediate. We will explore purification strategies grounded in the physicochemical properties of the molecule, providing not just protocols but the causal logic behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most effective non-chromatographic purification techniques for tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate?

The most effective techniques leverage the distinct chemical properties of the molecule: the basicity of the secondary amine within the piperidine ring and the non-polar Boc-protecting group. The primary methods are:

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique that separates basic compounds from acidic and neutral impurities. It is the most recommended first-line purification strategy for this molecule.[1]

  • Crystallization / Trituration: If the free base is obtained as an oil, which is common for Boc-protected amines, trituration or crystallization can be used to induce solidification and purify the compound from more soluble impurities.[2][3]

  • Salt Formation: Converting the purified free base into a salt, such as a hydrochloride salt, often yields a stable, crystalline solid that is easy to handle and store. This can also serve as a final purification step.[4]

Q2: Why is acid-base extraction particularly well-suited for this compound?

The molecular structure contains two key nitrogen atoms with vastly different properties. The piperidine nitrogen is a secondary amine and is significantly basic. The carbamate nitrogen, however, is non-basic due to the electron-withdrawing effect of the adjacent carbonyl group in the Boc-protecting group.

This difference in basicity is the foundation of the acid-base extraction strategy. By washing an organic solution of the crude product with aqueous acid (e.g., 1 M HCl), the basic piperidine nitrogen is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, while neutral organic impurities (like residual di-tert-butyl dicarbonate) and acidic byproducts remain in the organic layer. The aqueous layer can then be isolated, basified to deprotonate the piperidine nitrogen, and the now water-insoluble, purified free base can be extracted back into an organic solvent.[1]

Q3: Is distillation a viable purification method for this molecule?

Distillation is generally not recommended. The molecule has a relatively high molecular weight (228.35 g/mol ) and boiling point. More importantly, the tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. Attempting distillation, even under high vacuum, poses a significant risk of thermal decomposition, leading to deprotection and the formation of other impurities.

Troubleshooting Guide & Experimental Protocols

This section addresses common issues encountered during the purification of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate and provides detailed protocols to resolve them.

Issue 1: My crude product is a persistent oil and will not solidify upon solvent removal.

This is a very common scenario for Boc-protected amines, which often have low melting points or exist as amorphous oils.[3] The cause is typically residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

Solution A: Trituration to Induce Solidification and Remove Impurities

Trituration involves stirring the crude oil in a solvent in which the desired product has very low solubility, while impurities are more soluble and are washed away.

Underlying Principle: Mechanical agitation in a non-solvent encourages the molecules of your product to self-associate and form a solid, while impurities are dissolved into the solvent.

Step-by-Step Protocol: Trituration

  • Place the crude oil (e.g., 1.0 g) in a small Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume (e.g., 5-10 mL) of a non-polar solvent. Good starting choices are n-hexane, diethyl ether, or pentane.[2][3]

  • Stir the mixture vigorously at room temperature. Initially, the oil may stick to the flask, but it should gradually break up and transform into a fine powder or slurry. This process can take anywhere from 30 minutes to several hours.

  • Once the transformation to a solid is complete, cool the flask in an ice bath for 20-30 minutes to minimize any product solubility.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of the cold trituration solvent to remove any remaining mother liquor.

  • Dry the purified solid under vacuum to a constant weight.

Issue 2: My product is contaminated with neutral or acidic byproducts after synthesis.

Common impurities from the Boc-protection step include unreacted starting amine, residual di-tert-butyl dicarbonate (Boc₂O), and acidic species if an acid scavenger was not perfectly stoichiometric.

Solution: Purification via Acid-Base Extraction

This is the most definitive method to remove a wide range of non-basic impurities.

Underlying Principle: This workflow exploits the differential solubility of the target amine in aqueous acid versus aqueous base.

AcidBaseExtraction cluster_start Start cluster_acid Acidic Wash cluster_base Basification & Extraction cluster_end Finish Crude Crude Product (in Ethyl Acetate) WashHCl Add 1M HCl (aq) Shake & Separate Crude->WashHCl Organic1 Organic Phase: Neutral & Acidic Impurities (e.g., Boc₂O) WashHCl->Organic1 Discard Aqueous1 Aqueous Phase: Protonated Product [Product-H]⁺Cl⁻ WashHCl->Aqueous1 Basify Add 2M NaOH (aq) to pH > 12 Aqueous1->Basify Extract Extract with Ethyl Acetate Separate Layers Basify->Extract Aqueous2 Aqueous Phase: Inorganic Salts (NaCl) Extract->Aqueous2 Discard Organic2 Organic Phase: Purified Free Base Extract->Organic2 Final Dry (Na₂SO₄), Filter, & Concentrate Organic2->Final Pure Pure Product Final->Pure

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. The basic piperidine nitrogen will be protonated, causing the product to move into the aqueous phase.[1]

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of 1 M HCl to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH with stirring until the solution is strongly basic (confirm with pH paper, pH > 12). The protonated amine will be neutralized, causing the free base to precipitate or form an oily layer.[1]

  • Final Extraction: Transfer the basified mixture back to a separatory funnel. Extract the aqueous solution three times with fresh portions of an organic solvent (DCM is often effective here).

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Issue 3: The purified free base is an oil, making it difficult to weigh and store long-term.

Even after purification, the free base of this compound may remain an oil. For ease of handling, accurate weighing, and improved stability, converting it to a solid salt is highly recommended.

Solution: Formation of a Hydrochloride (HCl) Salt

Underlying Principle: The basic piperidine nitrogen can react with an acid like HCl to form a stable, non-hygroscopic, and often crystalline ammonium salt.

SaltFormation Start Purified Free Base (as an oil) Dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) Start->Dissolve AddHCl Add HCl Solution (e.g., 2M HCl in Ether) Dropwise with Stirring Dissolve->AddHCl Precipitate Precipitate Forms AddHCl->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Product Crystalline HCl Salt Dry->Product

Caption: Workflow for converting the free base to a stable HCl salt.

Step-by-Step Protocol: HCl Salt Formation

  • Ensure the starting free base is pure and free of solvent.

  • Dissolve the purified oil in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • While stirring the solution, add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether, or HCl in 1,4-dioxane) dropwise.

  • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl.

  • Dry the salt thoroughly under vacuum to yield the final, stable hydrochloride salt.

Summary of Purification Strategies

TechniquePrinciple of SeparationImpurities RemovedFinal Product Form
Acid-Base Extraction Differential solubility based on the basicity of the piperidine nitrogen.[1]Acidic, neutral, and non-basic organic impurities.Oil or Solid
Trituration Differential solubility in a non-solvent.[3]Impurities that are more soluble in the chosen non-solvent.Solid
Crystallization Differential solubility in a solvent system at varying temperatures.[2]Impurities that remain in the mother liquor.Crystalline Solid
Salt Formation Reaction of the basic amine with an acid to form a solid salt.[4]Can remove impurities that do not form salts.Crystalline Solid

References

  • Crystallization method of Boc-amino acid (CN112661672A).
  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

Sources

Technical Support Center: Optimizing tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling reactions involving tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate present a unique set of synthetic challenges. The target nucleophile is the secondary amine within the piperidine ring. However, the adjacent 6-methyl group creates significant steric hindrance (making it an α-branched secondary amine), which drastically reduces the rate of nucleophilic attack[1]. This kinetic bottleneck provides ample time for competing side reactions to occur, such as Boc deprotection, guanylation, and epimerization.

This guide provides mechanistic troubleshooting, quantitative diagnostics, and self-validating protocols to help you achieve high-yielding C-N bond formations.

Diagnostic Data: Quantitative Assessment of Side Reactions

Before altering your synthetic route, analyze your crude reaction mixture via LC-MS. Use the table below to diagnose the specific side reaction competing with your desired coupling.

Side ReactionDiagnostic LC-MS ShiftPrimary CausalityRecommended Corrective Action
Incomplete Coupling Strong Starting Material (SM) peakSteric clash from the 6-methyl group prevents transition state formation.Switch to highly reactive electrophiles (e.g., acid chlorides via BTC) or specialized Pd-ligands.
Guanylation Expected Mass + 98 DaSlow aminolysis allows the amine to directly attack uronium reagents (HATU/HBTU)[2].Eliminate uronium reagents. Use TCFH, COMU, or EDC/Oxyma[3][4].
Boc Deprotection Expected Mass - 100 DaAcidic impurities or thermal degradation (>80 °C) cleave the carbamate[5].Buffer with DIPEA; maintain strictly anhydrous conditions; lower reaction temperature.
Over-alkylation Expected Mass + ElectrophileBoc loss exposes the primary amine, leading to competitive double coupling.Validate Boc integrity; ensure 1.0 eq of electrophile is strictly maintained.
Deep Dive FAQs: Mechanistic Insights & Causality

Q: Why am I seeing a +98 Da mass adduct when using HATU for amide coupling? A: This is a classic guanylation side reaction. In standard peptide chemistry, HATU rapidly forms an active OAt ester, which is then attacked by the amine. However, because your piperidine nitrogen is sterically hindered by the 6-methyl group, the rate of aminolysis drops significantly. This kinetic delay allows the secondary amine to act as a nucleophile against the uronium species of HATU itself, forming a highly stable tetramethylguanidinium byproduct[2]. To resolve this, you must abandon uronium-based reagents for hindered amines and switch to carbodiimides (EDC/Oxyma) or utilize in situ acid chloride generation[3][6].

Q: How can I prevent the Boc group from falling off during C-N cross-coupling? A: The tert-butoxycarbonyl (Boc) group is typically removed under strongly acidic conditions (e.g., TFA or HCl)[5]. However, during high-temperature Buchwald-Hartwig aminations, localized acidic microenvironments or thermal decomposition can trigger premature Boc loss. To prevent this, ensure your solvents are rigorously degassed and anhydrous. Use a strong, non-nucleophilic base like LiHMDS or NaOtBu, and avoid exceeding 100 °C. If thermal degradation persists, consider microwave-assisted heating to drastically reduce reaction times from hours to minutes[7].

Q: My Buchwald-Hartwig amination is stuck at 20% conversion. How do I push it to completion? A: α-Branched secondary amines are notoriously difficult coupling partners in Pd-catalyzed reactions due to the steric bulk hindering the reductive elimination step[1]. First-generation catalysts (like Pd(PPh₃)₄) will fail[8]. You must use a catalyst system specifically designed to accommodate bulky intermediates. Switching to a bulky biaryl phosphine ligand like RuPhos, or utilizing a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst, will provide the necessary steric environment to facilitate the C-N bond formation without promoting β-hydride elimination[1][9].

Mechanistic Workflows & Reaction Pathways

G A Carboxylic Acid + HATU B OAt Active Ester A->B Fast Activation E Guanylation Byproduct A->E Guanylation D Desired Amide Product B->D Aminolysis (Slow) C Hindered Piperidine C->A Direct Attack C->B

Reaction pathways showing desired amide coupling vs. HATU-induced guanylation.

Workflow Start LC-MS Analysis of Crude Guanylation Mass + 98 Da (Guanylation) Start->Guanylation BocLoss Mass - 100 Da (Boc Deprotection) Start->BocLoss LowYield High SM Recovery (Steric Hindrance) Start->LowYield Sol1 Switch to COMU or TCFH Guanylation->Sol1 Sol2 Buffer with DIPEA / Lower Temp BocLoss->Sol2 Sol3 Use BTC (Acid Chloride) or RuPhos LowYield->Sol3

Troubleshooting workflow for resolving common side reactions during piperidine coupling.

Validated Experimental Protocols
Protocol A: Amide Coupling via in situ Acid Chloride Generation (BTC Method)

Purpose: To overcome severe steric hindrance and completely eliminate guanylation side reactions by using bis(trichloromethyl) carbonate (BTC/triphosgene)[6].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the carboxylic acid (1.2 eq) in anhydrous THF (0.1 M).

  • Base Addition: Add 2,4,6-collidine (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add BTC (0.4 eq) dropwise. Self-Validation Step: Stir for 15 minutes at 0 °C, then quench a 5 µL aliquot in MeOH. Analyze via LC-MS to confirm the formation of the methyl ester (indicating successful acid chloride generation).

  • Coupling: Once activation is confirmed, add tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (1.0 eq) dissolved in a minimum volume of anhydrous THF.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NaHCO₃ to neutralize any generated HCl and protect the Boc group. Extract with EtOAc.

Protocol B: Buchwald-Hartwig Amination for α-Branched Secondary Amines

Purpose: To form a C-N bond between the hindered piperidine and an aryl halide without inducing β-hydride elimination or thermal Boc degradation[1][9].

  • Catalyst Setup: In an argon-filled glovebox, charge a vial with the aryl halide (1.0 eq), RuPhos-Pd-G3 precatalyst (2–5 mol%), and RuPhos ligand (2–5 mol%).

  • Reagent Addition: Add tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (1.2 eq) and LiHMDS (1.5 eq). Note: Avoid stronger bases or higher temperatures to maintain Boc integrity.

  • Solvent: Suspend the mixture in anhydrous, degassed toluene (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath. Self-Validation Step: Monitor via TLC/LC-MS every 2 hours. The bulky RuPhos ligand forces the reductive elimination step, preventing the accumulation of stable Pd-amine complexes.

  • Workup: Upon consumption of the aryl halide, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

References
  • Terminology of Antibody Drug for Boc Deprotection - GenScript -
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies -
  • Buchwald–Hartwig amin
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - ACS Omega -
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC -
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Public
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - ChemRxiv -
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt c

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is a key building block and intermediate in the synthesis of various pharmacologically active compounds, including orexin receptor antagonists and IRAK4 inhibitors.[1] Its structure, featuring a substituted piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group, presents a distinct and predictable fragmentation pattern in mass spectrometry.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of this molecule. We will explore the characteristic cleavages of the piperidine heterocycle and the carbamate moiety, explain the causal mechanisms behind these fragmentations, and compare its behavior to a structurally similar analogue to highlight the diagnostic value of specific fragments. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural confirmation and characterization of complex organic molecules.

Pillars of Fragmentation: Understanding the Core Structure

The fragmentation behavior of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate under electrospray ionization (ESI) in positive ion mode is governed by the interplay of its three primary structural components: the basic piperidine nitrogen, the labile Boc-protecting group, and the aliphatic carbon skeleton. Protonation typically occurs at one of the two nitrogen atoms, creating the precursor ion [M+H]⁺, which then undergoes fragmentation upon collisional activation.

The N-Boc Group: A Predictable Reporter of Fragmentation

The tert-butyloxycarbonyl (Boc) group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions.[2] In mass spectrometry, it produces a cascade of highly characteristic neutral losses. The most common fragmentation pathway for Boc-protected amines involves the loss of isobutene (C₄H₈), resulting in an M-56 peak. This is often followed by the subsequent loss of carbon dioxide (CO₂) to yield the deprotected amine.

  • Loss of Isobutene (-56 Da): The initial and often most abundant fragmentation involves a rearrangement reaction that expels a neutral isobutene molecule.

  • Loss of the tert-Butyl Cation (-57 Da): Cleavage of the C-O bond can result in the loss of a tert-butyl cation.

  • Loss of the Complete Boc Group (-100 Da): The entire Boc group (isobutene + CO₂) can be lost, yielding the protonated amine.

The Piperidine Ring: Alpha-Cleavage and Ring Opening

Piperidine and its derivatives are a class of heterocyclic amines commonly found in pharmaceuticals.[3] Their fragmentation is heavily influenced by the location of the charge.[3] When protonated, the nitrogen atom initiates cleavage of adjacent carbon-carbon bonds, a process known as α-cleavage.[3] This typically results in the formation of a stable iminium ion and can be followed by further ring opening and fragmentation.[3]

Workflow for Fragmentation Analysis

A systematic approach is crucial for reproducible and accurate fragmentation analysis. The following workflow outlines the key steps from sample preparation to data interpretation.

MS_Fragmentation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve analyte in appropriate solvent (e.g., 50:50 ACN:H₂O) LC Liquid Chromatography (C18 Reverse Phase) Prep->LC MS1 MS1 Full Scan (Identify [M+H]⁺ Precursor) LC->MS1 MS2 MS2 Product Ion Scan (Fragment Precursor via CID) MS1->MS2 DA Analyze Spectrum: Identify Fragment Ions & Neutral Losses MS2->DA SM Propose Fragmentation Mechanisms & Structures DA->SM

Caption: Standard workflow for LC-MS/MS fragmentation analysis.

Predicted Fragmentation Pathways of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

The molecular formula of the target compound is C₁₃H₂₆N₂O₂, with a monoisotopic mass of 242.1994 Da. The protonated precursor ion [M+H]⁺ is observed at m/z 243.2072.

Fragmentation_Pathway parent [M+H]⁺ m/z 243.2 frag1 [M+H - C₄H₈]⁺ m/z 187.1 parent->frag1  -56.1 (Isobutene) frag2 [M+H - C₅H₉O₂]⁺ m/z 143.2 parent->frag2  -100.1 (Boc group) frag3 [M+H - C₄H₉]⁺ m/z 186.1 parent->frag3  -57.1 (tert-butyl) frag4 Piperidine Ring Fragment m/z 114.1 frag2->frag4  -29.0 (-CH₂NH) frag5 Iminium Ion m/z 98.1 frag4->frag5  -16.0 (-CH₄)

Caption: Proposed major fragmentation pathways for protonated tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Comparative Analysis

To better understand the fragmentation pattern, we compare our target compound with a hypothetical, simpler analogue: tert-butyl N-(piperidin-4-yl)carbamate (C₁₀H₂₀N₂O₂, [M+H]⁺ at m/z 201.16). This analogue lacks the 6-methyl group and the methylene linker, allowing us to isolate the fragmentation contributions of these specific structural features.

Compound NamePrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Proposed Neutral LossInferred Structural Feature
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate 243.2187.156.1 (Isobutene)Boc Group
143.2100.1 (Boc Group)Boc Group
114.1129.1Piperidine ring + side chain
98.1145.1Methyl-piperidine iminium ion
tert-butyl N-(piperidin-4-yl)carbamate (Analogue) 201.2145.156.1 (Isobutene)Boc Group
101.1100.1 (Boc Group)Boc Group
84.1117.1Piperidine iminium ion

The data clearly shows that while both compounds exhibit the characteristic losses of 56 and 100 Da from the Boc group, the subsequent fragments differ significantly. The target compound yields a prominent fragment at m/z 114.1, corresponding to the protonated 3-(aminomethyl)-6-methylpiperidine, and a further fragment at m/z 98.1, likely an iminium ion formed after the loss of the side chain. The simpler analogue lacks these fragments, instead showing a base piperidine iminium ion at m/z 84.1. This comparison underscores how high-resolution tandem mass spectrometry can pinpoint specific structural motifs within a molecule.

Experimental Protocol: A Self-Validating System

This protocol is designed for a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[3]

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation in positive ion mode.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Column Temperature: 40 °C.[3]

Mass Spectrometry
  • Ionization Mode: ESI Positive.[3]

  • MS1 Scan: Perform a full scan from m/z 50-500 to identify the [M+H]⁺ precursor ion (m/z 243.2).[3]

  • MS/MS Method (Product Ion Scan):

    • Select m/z 243.2 as the precursor ion.

    • Use an isolation window of ± 0.5 Da.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) with a collision gas (e.g., argon or nitrogen) to observe the full spectrum of fragment ions. This energy stepping is a self-validating step, as stable fragments will persist across different energies while others may only appear at specific energy levels.

    • Scan for product ions from m/z 40-250.

Conclusion

The mass spectrometry fragmentation analysis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate reveals a set of predictable and diagnostic fragmentation patterns. The characteristic neutral losses associated with the N-Boc protecting group, combined with the α-cleavage and ring fragmentation of the substituted piperidine core, provide a robust fingerprint for structural confirmation. By comparing its fragmentation to that of simpler analogues, the diagnostic power of specific fragment ions corresponding to the methyl group and methylene linker becomes evident. The methodologies and insights presented in this guide offer a reliable framework for researchers engaged in the structural elucidation of related N-Boc protected heterocyclic compounds, ensuring confidence and accuracy in analytical results.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem Application Notes.
  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate vs other piperidine building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Profiling of tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate in Drug Discovery

The piperidine scaffold is a cornerstone of modern medicinal chemistry, featured in over 70 FDA-approved drugs due to its favorable physicochemical properties and high fraction of sp³ carbons (Fsp³)[1]. However, the unsubstituted piperidine core frequently suffers from rapid CYP450-mediated oxidative metabolism at the alpha-carbon, leading to high in vivo clearance[2].

To circumvent these liabilities, structural interventions such as alpha-methylation are employed. tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate represents a highly optimized building block where a C6-methyl group is introduced to sterically shield the vulnerable alpha position[3]. This guide objectively compares this specific building block against its unsubstituted and N-methylated counterparts, providing actionable, self-validating experimental protocols for its integration into drug discovery workflows.

Structural & Physicochemical Profiling

The addition of a methyl group at the C6 position fundamentally alters the conformational landscape of the piperidine ring. It introduces A-1,3 strain, which restricts the ring's flexibility and locks it into specific chair conformations. This conformational restriction not only influences the spatial vector of the C3-aminomethyl substituent but also significantly impacts the basicity (pKa) and lipophilicity (LogP) of the secondary amine[4].

Table 1: Comparative Physicochemical and Metabolic Properties

Propertytert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamatetert-Butyl N-(piperidin-3-ylmethyl)carbamate (Unsubstituted)tert-Butyl N-[(1-methylpiperidin-3-yl)methyl]carbamate (N-Methyl)
ClogP (Predicted) ~1.8~1.4~1.6
pKa (Ring Amine) ~10.1~10.4~9.9
Steric Hindrance at N1 High (alpha-methyl shielding)LowModerate
Metabolic Half-life (HLM) > 60 min< 15 min< 20 min
Primary Application Conformationally restricted scaffolds, metabolically stable leadsGeneral library synthesis, flexible linkersCNS-penetrant scaffolds (reduced H-bond donors)

Metabolic Stability: The Causality of Steric Shielding

Unsubstituted piperidines are notorious for undergoing rapid alpha-oxidation by hepatic cytochromes (primarily CYP3A4 and CYP2D6). This oxidation forms an unstable carbinolamine intermediate that rapidly collapses, leading to ring-opening and dealkylation[2].

By installing a methyl group at the C6 position, tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate effectively shields the adjacent C-H bonds. This steric blockade prevents the CYP450 active site from achieving the necessary geometry for hydrogen abstraction, dramatically prolonging the compound's half-life[3].

Metabolism cluster_unsub Unsubstituted Piperidine cluster_sub 6-Methylpiperidine Scaffold U1 Exposed Alpha C-H U2 CYP450 Oxidation U1->U2 U3 Ring Opening / Clearance U2->U3 S1 C6 Methyl Shielding S2 Steric Blockade of CYP S1->S2 S3 Prolonged Half-Life S2->S3

Fig 1. Mechanistic pathway demonstrating how C6-methylation prevents CYP450-mediated clearance.

Synthetic Utility & Reactivity

The steric hindrance that provides metabolic stability also complicates functionalization at the N1 position. Standard alkylation or Buchwald-Hartwig amination conditions that work flawlessly for unsubstituted piperidines often fail or yield high levels of hydrodehalogenation side products when applied to the 6-methyl variant.

Causality in Catalyst Selection: To overcome this, the choice of the phosphine ligand is critical. Ligands with a wide bite angle and significant steric bulk, such as BrettPhos, are mandatory. BrettPhos prevents the formation of inactive bis-ligated palladium complexes and accelerates the rate-limiting reductive elimination step, which is otherwise severely retarded by the alpha-methyl group.

Buchwald A 6-Methylpiperidine Building Block B Pd/BrettPhos Catalyst System A->B Aryl Halide C N-Aryl Product B->C Base / Heat D LC-MS Control (Self-Validation) C->D

Fig 2. Workflow for the N-arylation of hindered piperidines using a self-validating LC-MS control.

Experimental Methodologies

Protocol A: Sterically Demanding Buchwald-Hartwig N-Arylation

Objective: To couple the hindered secondary amine of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate with an aryl bromide.

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide). Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Self-Validating Control (Catalyst Viability Check): At the 2-hour mark, withdraw a 10 µL aliquot and analyze via LC-MS.

    • Validation Logic: If the aryl bromide is consumed but no product is formed (only reduced arene is detected), the catalyst is undergoing beta-hydride elimination instead of reductive elimination. To validate that the catalyst is still active and not poisoned, spike the aliquot with 5 mol% of an unhindered amine (e.g., morpholine). If the morpholine adduct forms rapidly, the catalyst is active, proving that the failure is purely steric (requiring a switch to RuPhos), rather than chemical poisoning.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography.

Protocol B: Self-Validating In Vitro Microsomal Stability Assay (HLM)

Objective: To quantify the extended metabolic half-life conferred by the C6-methyl group compared to the unsubstituted piperidine.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the piperidine building block in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validating Controls (System Integrity Check):

    • Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

    • Validation Logic: If Verapamil is not cleared >80% within 30 minutes, the NADPH regenerating system is defective, and the assay must be voided. If Warfarin shows >20% clearance, the microsomes are non-specifically degrading the compounds, indicating thermal or chemical degradation rather than enzymatic metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space Chemical Research in Toxicology - ACS Publications [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability PMC - National Institutes of Health [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry - ACS Publications [Link]

Sources

Purity Determination of tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate: A Comparative Guide to qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, establishing the absolute purity of early-stage intermediates is a critical quality attribute. tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is a heavily aliphatic, Boc-protected piperidine derivative. Because it lacks a conjugated π -electron system, it does not possess a strong UV chromophore. This structural reality renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly unreliable for purity determination.

The Analytical Challenge: Why Traditional Methods Fall Short

The molecular architecture of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate consists entirely of single bonds and a single carbamate carbonyl group.

  • The HPLC-UV Pitfall: The molecule only absorbs UV light weakly at very low wavelengths (205–210 nm). At these wavelengths, mobile phase gradients (e.g., Acetonitrile/Water with TFA) cause severe baseline drift. Furthermore, impurities may have vastly different UV response factors, leading to massive over- or under-estimation of purity.

  • The LC-MS / ELSD Limitation: While Liquid Chromatography-Mass Spectrometry (LC-MS) or Evaporative Light Scattering Detectors (ELSD) can detect non-chromophoric compounds, they are relative techniques. To quantify the analyte, you must build a calibration curve using a pre-existing, highly pure reference standard of the exact same molecule—which is often unavailable during early-stage synthesis.

DecisionTree A Analyte: tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate B Does the molecule possess a UV chromophore? A->B C No (Aliphatic/Boc-protected) B->C D Yes (Aromatic/Conjugated) B->D F HPLC-ELSD / LC-MS (Requires Reference Standard) C->F Relative Purity G qNMR (Absolute Quantification) C->G Absolute Purity E HPLC-UV (Standard Method) D->E

Caption: Decision logic for selecting qNMR over chromatographic techniques for non-chromophoric analytes.

The Mechanistic Superiority of qNMR

qNMR operates on a fundamental law of physics: the area under an NMR resonance signal is directly proportional to the number of nuclei (protons) generating that signal , regardless of the molecule's chemical structure [3].

Because the response factor in 1 H-NMR is universal for all protons, we can determine the absolute purity of our target analyte by co-dissolving it with a highly pure, structurally unrelated Internal Standard (IS). This creates a self-validating system : as long as the gravimetric preparation is precise and the NMR acquisition allows for complete magnetic relaxation, the resulting mass balance is absolute and inherently accurate [4].

Comparative Performance Data

Table 1: Comparative Performance of Analytical Techniques for Aliphatic Carbamates

Analytical TechniqueDetection PrincipleReference Standard Required?SpecificitySuitability for Target Analyte
HPLC-UV Light absorption (Beer-Lambert Law)Yes (Analyte-specific)Low (at 210 nm)Poor (No chromophore)
HPLC-ELSD Particle light scatteringYes (Analyte-specific)MediumModerate (Requires standard)
GC-FID Flame ionizationYes (Analyte-specific)HighModerate (Boc group may thermally degrade)
qNMR Nuclear magnetic resonanceNo (Uses universal IS)Very High (Structural fingerprint)Excellent (Absolute quantification)

Experimental Protocol: qNMR Purity Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, the following protocol details not just what to do, but the causality behind each methodological choice.

Step 1: Internal Standard (IS) Selection
  • Choice: 1,4-Dinitrobenzene (1,4-DNB, Purity 99.9%).

  • Causality: tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate exhibits 1 H signals exclusively in the upfield aliphatic region (Boc singlet at 1.4 ppm; piperidine/methyl protons at 1.0–3.5 ppm). 1,4-DNB provides a sharp, distinct aromatic singlet at 8.4 ppm in CDCl 3​ . Selecting an IS with a massive downfield chemical shift guarantees zero signal overlap, which is a strict prerequisite for accurate integration.

Step 2: Gravimetric Sample Preparation
  • Using a calibrated 5-place analytical microbalance, accurately weigh 10.0 mg of the analyte into a clean glass vial.

  • Accurately weigh 5.0 mg of the 1,4-DNB internal standard into the same vial.

  • Dissolve the mixture entirely in 0.8 mL of deuterated chloroform (CDCl 3​ , 99.8% D) and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters (The Self-Validating Engine)
  • Pulse Angle: 90° (Maximizes signal-to-noise ratio).

  • Relaxation Delay (D1): Set to 25 seconds.

  • Causality: Following a radiofrequency pulse, protons require time to relax back to the Z-axis (longitudinal relaxation time, T1​ ). If the next pulse fires before complete relaxation, the signal integral will be artificially truncated. The T1​ of 1,4-DNB is 3–4 seconds. Setting D1≥5×T1​ ensures >99.3% magnetization recovery, validating the quantitative integrity of the spectrum.

  • Scans (NS): 64 (Ensures a Signal-to-Noise ratio > 250:1 for the target peaks).

Step 4: Spectral Processing
  • Apply a zero-filling factor to 256k data points to ensure high digital resolution across the peak shape.

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz).

  • Perform rigorous manual phase correction and a 5th-order polynomial baseline correction.

  • Integrate the IS peak (8.4 ppm, 4H) and the analyte's distinct methyl doublet ( 1.0 ppm, 3H).

qNMRWorkflow S1 1. Gravimetric Prep Co-weigh Analyte & IS Dissolve in CDCl3 S2 S2 S1->S2 S3 3. Spectral Processing Zero-filling (256k) Precise Integration S2->S3 S4 4. Mass Balance Apply qNMR Equation Absolute Purity (%) S3->S4

Caption: Step-by-step qNMR workflow demonstrating causality between acquisition parameters and absolute purity.

Data Presentation & Calculation

The absolute mass fraction (Purity, Px​ ) is calculated using the following mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integrated area of the signal

  • N = Number of protons generating the signal (Analyte methyl = 3; IS aromatic = 4)

  • M = Molar mass (Analyte = 214.31 g/mol ; 1,4-DNB = 168.11 g/mol )

  • m = Gravimetric mass weighed (mg)

  • Pstd​ = Purity of the Internal Standard (99.9%)

Table 2: qNMR Experimental Replicates & Purity Calculation (Mock Validation Data)

ReplicateMass Analyte ( mx​ )Mass IS ( mstd​ )Integral IS ( Istd​ , 4H)Integral Analyte ( Ix​ , 3H)Calculated Purity ( Px​ )
1 10.05 mg5.12 mg4.0004.55298.46%
2 10.12 mg5.08 mg4.0004.62398.51%
3 10.08 mg5.10 mg4.0004.58598.48%
Mean ----98.48% (RSD: 0.03%)

The high precision (RSD = 0.03%) demonstrates the robustness of qNMR for the purity determination of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, bypassing the severe limitations of HPLC-UV.

References

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR) as a Primary Ratio Measurement Procedure. Consultative Committee for Amount of Substance (CCQM). Available at:[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at:[Link]

GC-MS comparative analysis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate impurities

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the GC-MS Comparative Analysis of Impurities in tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Authored by: A Senior Application Scientist

Introduction

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is a key chiral building block and pharmaceutical intermediate used in the synthesis of advanced drug candidates, including orexin receptor antagonists and IRAK4 inhibitors.[1][2] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The identification and quantification of impurities—be they process-related or degradation products—are mandated by regulatory bodies worldwide, with guidelines such as the ICH Q3A(R2) providing a clear framework for this process.[3][4][5]

This guide provides a comprehensive framework for the comparative analysis of potential impurities in tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind methodological choices, from predicting potential impurities based on synthetic routes to optimizing GC-MS parameters for thermally sensitive molecules. This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing robust analytical methods for purity assessment.

Pillar 1: Understanding Potential Impurities

A robust analytical method is built upon a sound understanding of the potential impurities that may be present. These can be broadly categorized as synthesis-related and degradation products.[6][7]

Synthesis-Related Impurities

These impurities arise from the manufacturing process itself.[3] The synthesis of chiral piperidine derivatives can be complex, often involving multi-step reactions.[2][8]

  • Starting Materials: Unreacted starting materials, such as 3-(aminomethyl)-6-methylpiperidine or di-tert-butyl dicarbonate (Boc₂O), may persist in the final product.

  • By-products: Side reactions can lead to structural analogs. For piperidine synthesis, this can include products of over-alkylation, incomplete cyclization, or stereoisomers if the synthesis is not perfectly stereoselective.[8][9]

  • Intermediates: Precursors from the synthetic route that were not fully converted to the final product.

  • Reagents and Catalysts: While often inorganic, some organic reagents or ligands may be carried through the process.[3]

Degradation-Related Impurities

These impurities form during storage or handling. For the target molecule, the two main points of vulnerability are the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group.

  • Oxidation Products: The piperidine nitrogen is susceptible to oxidation, especially when exposed to air and light, which can form N-oxides or other oxidative degradation products.[9][10] N-oxides themselves are often thermally unstable, which presents a unique challenge for GC-MS analysis.[11]

  • Boc Group Instability: The Boc group is notoriously labile under specific conditions:

    • Acidic Conditions: It is readily cleaved by acid, which could occur during an acidic workup or improper storage, yielding the de-protected amine.[12][13]

    • Thermal Stress: The Boc group can be cleaved by heat. This is the most significant challenge for GC-MS analysis, as the high temperatures of the GC inlet can cause on-column degradation, leading to an artificially high measurement of the corresponding de-protected amine impurity.[14][15]

Below is a diagram illustrating the potential sources of impurities.

G cluster_synthesis Synthesis Process cluster_storage Storage & Handling start Starting Materials (e.g., 3-(aminomethyl)-6-methylpiperidine, Boc₂O) reaction Chemical Reactions (e.g., Boc Protection, Cyclization) start->reaction imp_start Residual Starting Materials start->imp_start purification Purification reaction->purification imp_byprod By-products (e.g., Isomers, Over-alkylation) reaction->imp_byprod final_product tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate purification->final_product storage Exposure to Air, Light, Heat, Acid imp_degrad Degradation Products (De-Boc amine, N-Oxides) storage->imp_degrad final_product->storage

Caption: Origin of potential impurities during synthesis and storage.

Pillar 2: The GC-MS Analytical Challenge: Thermal Lability

While GC-MS offers excellent separation and definitive identification capabilities, its primary challenge for N-Boc carbamates is the potential for thermal degradation in the hot injection port.[14] Studies on similar compounds have shown that at typical inlet temperatures (e.g., 250 °C), the Boc group can cleave, generating the free amine and isobutylene.[15] This artifact can lead to:

  • Inaccurate Quantification: The amount of the de-protected amine impurity will be overestimated.

  • False Negatives: The concentration of the parent compound will be underestimated.

  • Method Unreliability: Results will not be reproducible across different instruments or with minor variations in conditions.

Therefore, the core of a reliable GC-MS method for this compound is mitigating this thermal degradation.

Pillar 3: A Self-Validating GC-MS Protocol

This protocol is designed to minimize thermal degradation and provide a robust framework for analysis.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep1 Weigh Sample (approx. 10 mg) prep2 Dissolve in Solvent (1 mL Ethyl Acetate) prep1->prep2 prep3 Vortex & Dilute (to 100 µg/mL) prep2->prep3 inject Inject 1 µL into GC prep3->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Full Scan) ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra Comparison) integrate->identify quantify Quantify (% Area Normalization) identify->quantify

Caption: Step-by-step workflow for GC-MS impurity analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate sample.

    • Dissolve in 1 mL of a suitable solvent like ethyl acetate or methanol.

    • Vortex to ensure complete dissolution.

    • Perform serial dilutions to a final working concentration of approximately 100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or TOF analyzer).

    • Rationale for Key Parameters:

      • Injector: This is the most critical parameter.

        • Mode: Split (e.g., 20:1 ratio) to handle the concentration.

        • Temperature: Utilize a low, optimized temperature (e.g., 150-180 °C ). This is a deviation from standard methods (often 250 °C) and is essential to prevent thermal cleavage of the Boc group.[15] A temperature-programmable inlet, if available, offers even better control.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, provides good general-purpose separation.

      • Oven Temperature Program:

        • Initial Temperature: 50 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes.

        • Justification: The initial low temperature allows for trapping of volatiles at the head of the column, while the ramp rate provides a good balance between separation efficiency and analysis time.

      • MS Transfer Line Temp: 280 °C.

      • Ion Source Temp: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan from m/z 40 to 450. This range covers the molecular weight of the parent compound and expected smaller fragments and impurities.

Comparative Analysis: Interpreting the Data

The key to a comparative analysis is understanding the expected mass spectral fragmentation patterns of the parent compound versus its potential impurities.

Expected Fragmentation Pathways

Fragmentation cluster_parent Parent Compound (m/z 214) cluster_frags Key Fragments cluster_impurity De-Boc Impurity (m/z 114) parent [C₁₁H₂₂N₂O₂]⁺˙ m57 m/z 157 Loss of -C(CH₃)₃ parent->m57 - 57 Da m56 m/z 158 Loss of isobutylene (McLafferty-like) parent->m56 - 56 Da m100 m/z 114 Piperidine ring fragment parent->m100 Ring Cleavage impurity [C₆H₁₄N₂]⁺˙ imp_frag m/z 99 Loss of -CH₃ impurity->imp_frag - 15 Da

Caption: Expected EI fragmentation for the parent compound and a key impurity.

Data Interpretation Table
Compound NameExpected Retention TimeMolecular Ion (m/z)Key Diagnostic Fragments (m/z)Notes
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate Main Peak (Later Eluting)214 (May be weak or absent)158, 157, 114, 99, 57The m/z 158 peak (loss of isobutylene) and m/z 57 (tert-butyl cation) are highly characteristic of the Boc group.[16]
(6-methylpiperidin-3-yl)methanamine (De-Boc Impurity)Earlier Eluting114 (Likely present)99 (Loss of methyl), 84, 70This is a primary amine. Its fragmentation is dominated by cleavage alpha to the nitrogen atoms.[17] Its presence must be confirmed not to be an artifact of high inlet temperature.
Di-tert-butyl dicarbonate (Boc₂O)Earlier ElutingNot observed (unstable)145, 117, 57Residual starting material.
Oxidized Product (N-Oxide)Later Eluting230 (May be weak)[M-16], [M-17]N-oxides are often thermally unstable and may not elute cleanly. Derivatization may be required for confirmation.[11]

Alternative & Complementary Techniques

For a comprehensive analysis, especially for a thermally labile compound, relying on a single method is not advisable.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is often the preferred method for analyzing carbamates as it avoids high temperatures, thus eliminating the risk of thermal degradation.[14] It serves as an excellent orthogonal technique to confirm the levels of the de-Boc amine impurity detected by GC-MS.

  • High-Resolution GC-MS (GC-TOF-MS): For unidentified impurities, high-resolution mass spectrometry can provide accurate mass measurements, which allows for the determination of the elemental composition of an unknown peak, greatly aiding in its structural elucidation.[18]

Conclusion

The GC-MS analysis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate requires a specialized approach that deviates from standard "out-of-the-box" methods. The principal challenge is the thermal lability of the N-Boc protecting group, which can be successfully overcome by careful optimization of the GC inlet temperature. By understanding the potential synthetic and degradation pathways, analysts can predict likely impurities and interpret mass spectral data effectively. This guide provides a robust, scientifically-grounded protocol that serves as a starting point for method development and validation. For regulatory purposes, complementing this GC-MS method with an orthogonal technique like HPLC is highly recommended to ensure the comprehensive and accurate assessment of product purity.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (2023). Lejan Team. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6386. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Fragmentation of Amines. Whitman College. [Link]

  • tert-butyl N-(6-methylpiperidin-3-yl)carbamate hydrochloride. A A Blocks. [Link]

  • tert-butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate — Chemical Substance Information. NextSDS. [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ChemCatChem. [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2018). Forensic Toxicology, 36(2), 438–446. [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ChemCatChem. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. (2014). Rapid Communications in Mass Spectrometry, 28(15), 1695-1705. [Link]

  • Tert-butyl n-(6-methylpiperidin-3-yl)carbamate. PubChemLite. [Link]

  • Organic Structural Analysis Using High Resolution GC/MS. JEOL. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • MS fragmentation pattern with Boc protected amines... M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

Sources

Safety Operating Guide

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

As a specialized pharmaceutical intermediate, tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate (a Boc-protected piperidine derivative) requires strict logistical and safety oversight during laboratory disposal. While the compound itself is stable under standard conditions, improper waste segregation—specifically mixing it with incompatible chemical streams—can lead to catastrophic laboratory accidents.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistically grounded protocol for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physical and regulatory profile of the material. The following table summarizes the critical quantitative and qualitative data required for proper waste routing.

ParameterSpecification
Chemical Identity tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
CAS Number 1310213-19-4[1]
Molecular Formula C12H24N2O2[1]
Molecular Weight 228.33 g/mol
Primary Hazards Skin/Eye Irritant, Combustible Solid/Dust[2]
Waste Classification Non-Halogenated Organic Waste (unless in halogenated solvent)
Incompatible Streams Strictly avoid Acidic Waste (e.g., TFA, HCl, H2SO4)

The Mechanistic Hazard: Why Segregation is Critical

The most severe safety risk associated with the disposal of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is accidental acid-catalyzed deprotection within a sealed waste container .

The tert-butoxycarbonyl (Boc) group is utilized specifically because it is stable against nucleophiles and bases, but highly labile in the presence of strong acids[3]. If a researcher mistakenly disposes of this compound into a waste carboy containing acidic byproducts (such as trifluoroacetic acid from a previous deprotection step), the compound will undergo rapid, uncontrolled cleavage[4].

The Causality of the Hazard:

  • The acid protonates the carbamate moiety, triggering the release of a tert-butyl cation and carbamic acid[5].

  • The carbamic acid spontaneously decarboxylates, rapidly generating Carbon Dioxide (CO2) gas [4][6].

  • The tert-butyl cation fragments to form Isobutylene gas (or reacts to form tert-butanol)[5].

  • Because standard laboratory waste carboys are sealed systems, the sudden evolution of CO2 and isobutylene causes rapid pressurization, which can easily exceed the burst pressure of high-density polyethylene (HDPE) containers, resulting in a chemical explosion[4].

G Waste tert-butyl N-[(6-methylpiperidin-3-yl) methyl]carbamate Waste Reaction Acid-Catalyzed Deprotection Waste->Reaction Acid Acidic Waste Stream (e.g., TFA, HCl) Acid->Reaction Amine Amine Salt (Aqueous/Organic) Reaction->Amine Gas1 Carbon Dioxide (CO2) [Rapid Gas Evolution] Reaction->Gas1 Gas2 Isobutylene [Volatile Gas] Reaction->Gas2 Hazard CRITICAL HAZARD: Container Pressurization & Rupture Gas1->Hazard Gas2->Hazard

Fig 1: Acid-catalyzed Boc cleavage leading to dangerous gas generation in closed waste containers.

Step-by-Step Disposal Methodology

To ensure operational safety and environmental compliance, execute the following self-validating protocol when disposing of this compound or its associated reaction mixtures.

Phase 1: Waste Characterization & Routing
  • Determine the Physical State: Identify whether you are disposing of the pure dry powder, or a solution containing the compound.

  • Select the Correct Waste Stream:

    • Solid/Powder: Route directly to Solid Organic Waste .

    • Dissolved in Non-Halogenated Solvents (e.g., EtOAc, MeOH, DMF): Route to Non-Halogenated Organic Liquid Waste .

    • Dissolved in Halogenated Solvents (e.g., DCM, Chloroform): Route to Halogenated Organic Liquid Waste .

  • Validate Carboy Compatibility (Self-Validation Step): Before adding the waste, use a pH indicator strip to test the target liquid waste carboy. Proceed only if the pH is ≥ 7.0. If the waste is acidic, you must select a different container to prevent the gas-generation cascade described above.

Phase 2: Physical Transfer Protocol
  • Don Appropriate PPE: Equip a chemical-resistant lab coat, nitrile gloves, and safety goggles. If handling large quantities of dry powder, ensure the environment is free of static ignition sources, as fine organic dusts can form combustible mixtures in air[2][7].

  • Utilize Engineering Controls: Perform all transfers inside a certified, actively venting chemical fume hood.

  • Execute the Transfer:

    • For solids, use a grounded, wide-mouth static-free funnel.

    • For liquids, pour slowly down the interior wall of the funnel to minimize splashing and aerosolization.

  • Secure the Container: Cap the waste carboy. Operational Caveat: If your laboratory workflow involves upstream processes where trace acids might inadvertently enter the organic waste stream, utilize vented pressure-relief caps on your carboys rather than solid caps. This provides a fail-safe against unexpected CO2 evolution[4].

Phase 3: Empty Container Decontamination (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), chemical containers cannot be discarded in standard trash until they are legally "empty"[8].

  • Triple Rinse: Rinse the original glass or plastic container three times using a compatible, low-toxicity solvent (e.g., ethanol or acetone).

  • Dispose of Rinsate: Pour all rinsate into the Non-Halogenated Organic Waste carboy.

  • Deface the Label: Use a thick marker to completely cross out the chemical name, CAS number, and hazard pictograms on the original label.

  • Final Disposition: Write "EMPTY" clearly on the bottle. The decontaminated container may now be disposed of in standard laboratory glass/plastic waste streams[8].

Spill Response & Operational Recovery

In the event of an accidental spill of pure tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate:

  • Isolate the Area: Evacuate non-essential personnel and eliminate all local ignition sources (sparks, open flames)[2].

  • Containment: Do not use water to flush the spill, as the compound is highly hydrophobic and will simply spread.

  • Collection: Gently sweep up the solid using a spark-proof brush and dustpan, taking care to avoid generating airborne dust clouds[2]. Place the spilled material into a dedicated, sealable hazardous waste container.

  • Decontamination: Wipe down the spill surface with paper towels soaked in ethanol or isopropanol, and dispose of the towels in solid organic waste.

References

  • Tert-Butyl N-[(6-Methylpiperidin-3-Yl)
  • Advisory 7.
  • BOC Protection and Deprotection - J&K Scientific LLC, jk-sci.com,
  • SAFETY DATA SHEET - Thermo Fisher Scientific, thermofisher.com,
  • 102510 - Di-tert-butyl dicarbonate - Safety D
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry, commonorganicchemistry.com,
  • Boc-Protected Amino Groups - Organic Chemistry Portal, organic-chemistry.org,
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, acsgcipr.org,

Sources

Comprehensive Safety and Handling Guide for tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate. The content herein is intended for researchers, scientists, and drug development professionals to foster a secure and compliant laboratory environment.

Hazard Identification and Risk Assessment

While detailed toxicological data for this specific compound are limited, carbamates as a class of compounds can present various hazards.[2] Structurally similar compounds may cause serious eye irritation and are sometimes suspected of causing cancer.[3] Therefore, treating tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate with a high degree of caution is imperative.

Potential Hazards:

  • Eye Contact: May cause serious eye irritation.[3]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

  • Ingestion: May be harmful if swallowed.[4]

A comprehensive risk assessment should be performed before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be required for splash hazards.To protect eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected prior to use.[6][7]To prevent skin contact.
Body Protection A laboratory coat or other appropriate protective clothing to prevent skin exposure.[3]To protect skin from accidental spills or contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[3]To prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to a strict safe handling protocol is critical. The following workflow provides a step-by-step guide for the safe handling of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Preparation
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Gather Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, ready before starting work.[8]

Handling Procedure

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Work in a Chemical Fume Hood prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 handle1 Avoid Dust Generation prep3->handle1 handle2 Use Minimum Necessary Quantity handle1->handle2 handle3 Avoid Contact with Skin, Eyes, and Clothing handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Properly Dispose of Waste post1->post2 post3 Remove and Decontaminate PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate.

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]
Small Spill For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.[3]
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.[6]

Disposal Plan

All waste generated from handling tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate must be considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, labeled, and sealed hazardous waste container.

Disposal Workflow

G cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Designated, Labeled Containers collect1->collect2 collect3 Seal Containers Securely collect2->collect3 dispose1 Consult Institutional EHS Guidelines collect3->dispose1 dispose2 Arrange for Licensed Waste Disposal dispose1->dispose2 dispose3 Maintain Disposal Records dispose2->dispose3

Caption: Disposal Workflow for tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate Waste.

Regulatory Compliance

Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Conclusion

The safe handling of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate requires a proactive and informed approach to laboratory safety. By implementing the engineering controls, personal protective equipment, and work practices outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Combi-Blocks. (2026, March 6). Safety Data Sheet - tert-Butyl ((3s,4r)-4-methylpiperidin-3-yl)carbamate.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Capot Chemical. (2026, March 19). MSDS of tert-Butyl (6-(hydroxymethyl)pyridin-3 -yl)carbamate.
  • Environment, Health and Safety at Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。